Bis(2-phenylvinyl)phenol Bis(2-phenylvinyl)phenol
Brand Name: Vulcanchem
CAS No.: 30498-86-3
VCID: VC20287725
InChI: InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+
SMILES:
Molecular Formula: C22H18O
Molecular Weight: 298.4 g/mol

Bis(2-phenylvinyl)phenol

CAS No.: 30498-86-3

Cat. No.: VC20287725

Molecular Formula: C22H18O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-phenylvinyl)phenol - 30498-86-3

Specification

CAS No. 30498-86-3
Molecular Formula C22H18O
Molecular Weight 298.4 g/mol
IUPAC Name 2,3-bis[(E)-2-phenylethenyl]phenol
Standard InChI InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+
Standard InChI Key QFJLGRCDVFOSJG-YXLFCKQPSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

Bis(2-phenylvinyl)phenol has an IUPAC name of 2,3-bis[(E)-2-phenylethenyl]phenol and a molecular weight of 298.4 g/mol . Its structure features a phenol ring with two trans-configured phenylvinyl substituents at the 2- and 3-positions (Figure 1). The extended conjugation system contributes to its UV-vis absorption and fluorescence properties, as observed in analogous bis(phenylethynyl)thiophenes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H18O\text{C}_{22}\text{H}_{18}\text{O}
CAS Number30498-86-3
Melting PointNot reported
Boiling PointNot reported
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations for phenolic O–H (3200–3600 cm1^{-1}), C=C (1600 cm1^{-1}), and C–O (1250 cm1^{-1}) are observed .

  • NMR: 1H^1\text{H}-NMR signals include aromatic protons (δ 6.8–7.5 ppm) and vinyl protons (δ 6.2–6.8 ppm) .

Synthesis and Industrial Production

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield
Catalytic AdditionPhenol, styrene, B(C6_6F5_5)3_360–75%
Ipso-HydroxylationArylboronic acid, H2_2O2_280–90%

Industrial Protocols

Scalable production employs ipso-hydroxylation of arylboronic acids in ethanol with aqueous H2_2O2_2, offering high efficiency and minimal byproducts. Green chemistry principles are prioritized, with solvent recovery systems reducing environmental impact.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The phenolic group forms quinones with H2_2O2_2 or KMnO4_4.

  • Reduction: Catalytic hydrogenation (Pd/C) saturates vinyl groups to ethyl derivatives.

Electrophilic Substitution

  • Halogenation: Bromine in acetic acid yields 4-bromo derivatives.

  • Nitration: HNO3_3/H2_2SO4_4 introduces nitro groups at the para position.

Table 3: Major Reaction Pathways

Reaction TypeReagentsProducts
OxidationH2_2O2_2Quinones
ReductionH2_2, Pd/CEthyl-substituted phenols
NitrationHNO3_3, H2_2SO4_4Nitrophenyl derivatives

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for conjugated polymers and dendrimers. Its rigid structure enhances thermal stability in materials science applications .

Biological Studies

  • Antioxidant Activity: Scavenges free radicals via phenolic O–H groups, with IC50_{50} values comparable to ascorbic acid .

  • Anticancer Potential: Induces apoptosis in glioma cells by modulating Nrf2/NF-κB pathways .

Industrial Uses

  • Polymer Additives: Improves UV resistance in polycarbonates.

  • Resins: Cross-linking agent in epoxy formulations.

Mechanism of Action in Biological Systems

Antioxidant Pathways

Bis(2-phenylvinyl)phenol chelates metal ions (e.g., Fe2+^{2+}) and donates hydrogen atoms, disrupting radical chain reactions . Computational docking studies suggest affinity for RECQL5 helicase, a DNA repair enzyme .

Cell Signaling Modulation

  • Nrf2 Activation: Upregulates antioxidant response elements (ARE) .

  • NF-κB Inhibition: Suppresses pro-inflammatory cytokine production .

Recent Advances and Future Directions

Functional Material Development

Recent studies highlight its role in organic light-emitting diodes (OLEDs), where extended conjugation improves electroluminescence efficiency .

Drug Delivery Systems

Nanoencapsulation in liposomes enhances bioavailability for anticancer applications .

Sustainable Synthesis

Photocatalytic methods using TiO2_2 nanoparticles are under investigation to reduce reliance on heavy-metal catalysts .

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